1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol
Description
1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol is a secondary amino alcohol featuring a propan-2-ol backbone substituted with a 1-(3,4-difluorophenyl)ethylamino group.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-[1-(3,4-difluorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H15F2NO/c1-7(15)6-14-8(2)9-3-4-10(12)11(13)5-9/h3-5,7-8,14-15H,6H2,1-2H3 |
InChI Key |
OCCVGZJNVSOZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC(=C(C=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3,4-difluoroacetophenone with ethylamine, followed by reduction and subsequent reaction with propanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group plays a crucial role in binding to these targets, while the amino and propanol groups facilitate the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol (CAS: 1153389-77-5)
- Structural Difference: The amino group is attached to a benzyl (methyl) group instead of an ethyl chain.
- However, the ethyl chain in the target compound may improve conformational flexibility or hydrophobic interactions .
- Molecular Weight : 201.21 g/mol (vs. ~215–230 g/mol for the target compound, estimated).
Compound B : 1-((3,4-Dimethoxyphenethyl)amino)-3-(m-tolyloxy)propan-2-ol Hydrochloride (CAS: 42864-78-8)
- Structural Differences: 3,4-Dimethoxyphenyl vs. 3,4-difluorophenyl: Methoxy groups are bulkier and electron-donating, which may reduce metabolic stability compared to fluorine’s electron-withdrawing effects. m-Tolyloxy substituent: Introduces a phenoxy group absent in the target compound, likely altering receptor selectivity .
- Pharmacological Relevance: Demonstrated antiarrhythmic and hypotensive effects in studies, suggesting the target compound may share similar β-adrenolytic activity but with improved pharmacokinetics due to fluorine substitution .
Compound C : 1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol (CAS: 1274001-55-6)
- Structural Differences: 3,4-Dichlorophenoxy group: Chlorine’s larger atomic radius and polarizability may enhance π-π stacking but increase toxicity risks compared to fluorine.
Pharmacological and Physicochemical Properties
Key Research Findings
- Fluorine vs. Methoxy/Chloro Substituents : Fluorine’s electronegativity and small size enhance metabolic stability and receptor binding precision compared to methoxy or chloro groups, which are prone to oxidative metabolism .
- Amino Chain Length: Ethylamino linkers (target compound) balance flexibility and steric effects, whereas methylamino (Compound A) may limit target engagement .
- Phenoxy vs. Alcohol Backbones: Phenoxy-containing analogs (Compound B, C) show broader cardiovascular effects but may exhibit off-target activity compared to simpler propanol structures .
Biological Activity
1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol, also known by its CAS number 1154991-37-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₅F₂NO
- Molecular Weight : 215.24 g/mol
- CAS Number : 1154991-37-3
The compound exhibits its biological activity primarily through its interaction with various receptor systems. Notably, it is suggested that the difluorophenyl group enhances binding affinity to target receptors, potentially increasing its efficacy in therapeutic applications.
Antihypertensive Effects
Recent studies have indicated that compounds similar to 1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol demonstrate significant antihypertensive effects by acting as antagonists at angiotensin II type 1 (AT1) receptors. These compounds inhibit receptor activity in a dose-dependent manner, showcasing their potential as effective antihypertensive agents .
Cytotoxicity in Cancer Cells
Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies on structurally related compounds have demonstrated significant cell death in breast cancer cells while sparing normal cells. This selective toxicity is crucial for developing cancer therapies that minimize side effects on healthy tissues .
Neuroprotective Properties
In addition to cardiovascular and anticancer activities, there is emerging evidence suggesting that the compound may possess neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in treating neurodegenerative diseases .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
